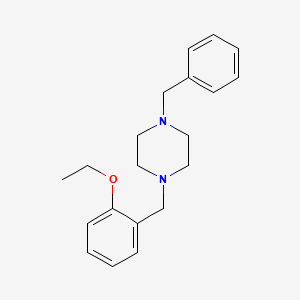
2-(1,3-benzothiazol-2-yl)-4-nitro-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-benzothiazol-2-yl)-4-nitro-1H-isoindole-1,3(2H)-dione, also known as BNID, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse range of biological activities. The compound has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-4-nitro-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to act through multiple pathways. 2-(1,3-benzothiazol-2-yl)-4-nitro-1H-isoindole-1,3(2H)-dione has been shown to induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function. The compound has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. Finally, 2-(1,3-benzothiazol-2-yl)-4-nitro-1H-isoindole-1,3(2H)-dione has been shown to modulate the activity of various signaling pathways involved in neuroprotection, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Biochemical and Physiological Effects:
2-(1,3-benzothiazol-2-yl)-4-nitro-1H-isoindole-1,3(2H)-dione has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also inhibiting the production of pro-inflammatory cytokines. Additionally, 2-(1,3-benzothiazol-2-yl)-4-nitro-1H-isoindole-1,3(2H)-dione has been shown to enhance cognitive function and improve memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(1,3-benzothiazol-2-yl)-4-nitro-1H-isoindole-1,3(2H)-dione in lab experiments is its potent activity against cancer cells and its ability to modulate multiple signaling pathways. Additionally, the compound has been shown to exhibit low toxicity in animal models, making it a promising candidate for further preclinical development. However, the complex synthesis of 2-(1,3-benzothiazol-2-yl)-4-nitro-1H-isoindole-1,3(2H)-dione and its limited availability may pose challenges for researchers looking to study the compound.
Zukünftige Richtungen
There are several potential future directions for research on 2-(1,3-benzothiazol-2-yl)-4-nitro-1H-isoindole-1,3(2H)-dione. One area of interest is the development of novel 2-(1,3-benzothiazol-2-yl)-4-nitro-1H-isoindole-1,3(2H)-dione derivatives with improved potency and selectivity for specific disease targets. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(1,3-benzothiazol-2-yl)-4-nitro-1H-isoindole-1,3(2H)-dione and its potential as a neuroprotective agent. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-(1,3-benzothiazol-2-yl)-4-nitro-1H-isoindole-1,3(2H)-dione as a therapeutic agent for cancer, inflammation, and neurological disorders.
Synthesemethoden
The synthesis of 2-(1,3-benzothiazol-2-yl)-4-nitro-1H-isoindole-1,3(2H)-dione involves the reaction of 2-aminobenzothiazole with phthalic anhydride and nitric acid. The reaction proceeds through a series of steps, including cyclization, nitration, and oxidation, to yield the final product. The synthesis of 2-(1,3-benzothiazol-2-yl)-4-nitro-1H-isoindole-1,3(2H)-dione is a complex process that requires careful optimization of reaction conditions to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
2-(1,3-benzothiazol-2-yl)-4-nitro-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential as a therapeutic agent for various diseases. The compound has been shown to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. 2-(1,3-benzothiazol-2-yl)-4-nitro-1H-isoindole-1,3(2H)-dione has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-(1,3-benzothiazol-2-yl)-4-nitro-1H-isoindole-1,3(2H)-dione has been investigated for its potential as a neuroprotective agent in the treatment of neurological disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-nitroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7N3O4S/c19-13-8-4-3-6-10(18(21)22)12(8)14(20)17(13)15-16-9-5-1-2-7-11(9)23-15/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSSEIPUNSNROB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-fluorophenyl)-4-[(1-isobutyl-4-piperidinyl)carbonyl]piperazine](/img/structure/B5849793.png)


![N-(5-bromo-2-pyridinyl)-5-[(2,5-dichlorophenoxy)methyl]-2-furamide](/img/structure/B5849822.png)


![methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate](/img/structure/B5849847.png)

![N-(tert-butyl)-3-{[(phenylthio)acetyl]amino}benzamide](/img/structure/B5849853.png)

![methyl 4-ethyl-5-methyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5849872.png)
![4-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5849890.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B5849899.png)
![N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5849900.png)